Product packaging for Docosanoic acid, triacontyl ester(Cat. No.:CAS No. 80252-39-7)

Docosanoic acid, triacontyl ester

Cat. No.: B15232990
CAS No.: 80252-39-7
M. Wt: 761.4 g/mol
InChI Key: HGUFFVLRURPLNF-UHFFFAOYSA-N
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Description

Docosanoic acid, triacontyl ester is a useful research compound. Its molecular formula is C52H104O2 and its molecular weight is 761.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C52H104O2 B15232990 Docosanoic acid, triacontyl ester CAS No. 80252-39-7

Properties

CAS No.

80252-39-7

Molecular Formula

C52H104O2

Molecular Weight

761.4 g/mol

IUPAC Name

triacontyl docosanoate

InChI

InChI=1S/C52H104O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-27-28-29-30-31-33-35-37-39-41-43-45-47-49-51-54-52(53)50-48-46-44-42-40-38-36-34-32-22-20-18-16-14-12-10-8-6-4-2/h3-51H2,1-2H3

InChI Key

HGUFFVLRURPLNF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCCCCCCCCCCCC

Origin of Product

United States

Overview of Wax Esters in Chemical Science

Wax esters are a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. labinsights.nlwikipedia.org These molecules are widespread in nature, serving as a form of energy storage in various organisms and as protective coatings on the surfaces of plants and insects. labinsights.nlgerli.comnih.gov The general structure of a wax ester involves an ester linkage between the carboxyl group of the fatty acid and the hydroxyl group of the fatty alcohol.

The physical properties of wax esters, such as their melting point and solubility, are largely determined by the chain lengths of their constituent fatty acid and alcohol moieties. wikipedia.orgcreative-proteomics.com Longer, saturated chains generally result in higher melting points, leading to a solid state at room temperature, whereas the presence of unsaturation or shorter chains tends to lower the melting point. wikipedia.orgnih.gov Chemically, wax esters are characterized by their hydrophobic nature, making them insoluble in water but soluble in organic solvents. gerli.comcreative-proteomics.com

The synthesis of wax esters can occur through various routes, including chemical synthesis and enzymatic processes. oup.comrsc.org In biological systems, their formation is catalyzed by specific enzymes such as wax ester synthase. labinsights.nloup.com Industrial applications of wax esters are extensive, ranging from use in cosmetics and pharmaceuticals to lubricants and polishes. oup.comnih.gov

Significance of Docosanoic Acid, Triacontyl Ester in Diverse Research Fields

While specific research on docosanoic acid, triacontyl ester is not widely documented, its potential significance can be inferred from the properties of its components and the applications of similar long-chain wax esters.

Docosanoic acid, also known as behenic acid, is a saturated fatty acid with 22 carbon atoms. nih.govchemeo.com It is found in various plant oils and has been studied for its biological activities, including its interaction with DNA-binding proteins. caymanchem.commedchemexpress.com Triacontanol (B1677592), a 30-carbon saturated fatty alcohol, is recognized as a plant growth stimulant. wikipedia.orgcaymanchem.com

The combination of these two long-chain moieties in this compound results in a large, nonpolar molecule with a high molecular weight. Such long-chain wax esters are of interest in materials science for their potential use in creating hydrophobic coatings and in the development of specialized lubricants. oup.comresearchgate.net In biochemistry and cell biology, very-long-chain fatty acids and their derivatives are subjects of research for their roles in cellular processes and their potential as biomarkers. researchgate.net The study of such esters contributes to our understanding of lipid metabolism and the physical chemistry of biological membranes.

Scope and Objectives of the Academic Research Outline

Natural Presence in Plant Biomass and Agricultural Residues

This compound is a component of the complex mixture of lipophilic compounds found in the cuticular waxes of various plants. These waxes form a protective layer on the epidermis of leaves, stems, and other aerial plant parts.

Scientific analysis has confirmed the presence of this compound in agricultural residues, particularly in cereal straws. In a detailed study of rice (Oryza sativa) straw, this specific ester was identified at a concentration of 62 mg/kg. brainly.com It is part of a broader series of high molecular weight wax esters, which in total amount to approximately 900 mg/kg in rice straw. brainly.com This series is composed of various combinations of long-chain fatty acids and long-chain fatty alcohols. brainly.com

While not always identified down to the specific this compound, similar long-chain esters are found across different cereal straws, highlighting their general occurrence in these materials. For instance, studies on wheat, triticale, rye, and tritordeum straws have identified other long-chain esters, such as octadecanoic acid, triacontyl ester and eicosanoic acid, triacontyl ester. This indicates that the combination of long-chain fatty acids with triacontanol (B1677592) is a recurring structural motif in the waxes of these agricultural residues.

Table 1: Identification of Long-Chain Esters in Cereal Straws

Compound Cereal Straw Concentration (mg/kg)
This compound Rice (Oryza sativa) 62 brainly.com
Tetracosanoic acid, octacosyl ester Rice (Oryza sativa) 26 brainly.com
Eicosanoic acid, tetratriacontyl ester Rice (Oryza sativa) 20 brainly.com
Docosanoic acid, dotriacontyl ester Rice (Oryza sativa) 28 brainly.com

Beyond cereal straws, the components of this compound are found in other types of lignocellulosic biomass. For example, docosanoic acid (C22:0) has been detected in grape pomace from the Tinta Negra grape variety, indicating that the fatty acid precursor is present in winemaking by-products. herts.ac.uk Furthermore, the alcohol component, triacontanol, has been identified as the main component in non-polar extracts from the skin of moso bamboo (Phyllostachys pubescens) shoots, with concentrations of 13.3 ppm in fresh skins and 41.7 ppm in boiled skins. elsevierpure.com Triacontanol is recognized as a plant growth regulator, and its presence in these materials highlights their potential for valorization. elsevierpure.comnih.gov

Environmental Fate and Transport Mechanisms

Once plant biomass is deposited into the environment, its chemical constituents, including this compound, undergo various transformation and transport processes. The ester bond is susceptible to hydrolysis, breaking the compound into its constituent fatty acid and alcohol, which then follow their own degradation pathways.

The aerobic biodegradation of docosanoic acid, the fatty acid component, occurs through a catabolic process known as beta-oxidation. wikipedia.org This process takes place in the mitochondria of eukaryotic cells and involves a repeating cycle of four main reactions that cleave two-carbon units from the fatty acid chain. wikipedia.orgnih.gov

For docosanoic acid (a C22 fatty acid), the process requires a series of steps to be fully broken down:

Activation : The fatty acid is first activated to its acyl-CoA form, docosanoyl-CoA.

Transport : As a very long-chain fatty acid, it requires specialized transport mechanisms to enter the mitochondria where beta-oxidation occurs. nih.govteamaquafix.com

Beta-Oxidation Cycles : Docosanoyl-CoA undergoes 10 cycles of beta-oxidation. brainly.comchegg.com Each cycle shortens the chain by two carbons and produces one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. wikipedia.org

Final Products : After 10 cycles, a total of 11 molecules of acetyl-CoA are produced. brainly.comchegg.com These acetyl-CoA molecules then enter the citric acid cycle to generate further energy in the form of ATP. wikipedia.org

The other constituent, triacontanol, is a long-chain primary alcohol that can also be metabolized by microorganisms. It has been shown to persist in compost, with concentrations decreasing gradually over a period of six months. elsevierpure.com

Table 2: Beta-Oxidation of Docosanoic Acid

Feature Value
Starting Fatty Acid Docosanoic Acid (C22:0)
Number of Beta-Oxidation Cycles 10 brainly.comchegg.com
Acetyl-CoA Molecules Produced 11 brainly.comchegg.com
FADH₂ Molecules Produced 10
NADH Molecules Produced 10

Plant waxes, including compounds like this compound, are continuously introduced into soils and sediments through the decomposition of plant litter and the abrasion of leaf surfaces. researchgate.net These long-chain esters and their constituent fatty acids and alcohols are known for their persistence in the environment due to their chemical stability. ifremer.fr

Studies of soil profiles have shown that while the absolute abundance of plant wax compounds decreases with soil depth, they are a ubiquitous component of soils and sediments. researchgate.net The ester bond may offer some protection against degradation compared to the free lipids, potentially allowing it to survive intact for extended periods in certain sedimentary environments. researchgate.net However, their concentration does decrease over time due to microbial degradation. For instance, some bacterial wax esters in rapidly deposited river sediments were observed to be lost within approximately three years after burial. researchgate.net The distribution of these compounds in soil and sediment layers serves as a biomarker, providing information about past vegetation and environmental conditions. researchgate.netifremer.fr

Stability and Degradation Kinetics in Specific Environments

This compound is characterized by its significant chemical stability, a feature common to very long-chain wax esters. This stability is attributed to its long, saturated hydrocarbon chains and the ester linkage, which render the molecule highly hydrophobic and chemically inert. In various environments, these properties dictate its persistence and the mechanisms by which it eventually breaks down.

The primary mechanism for the degradation of such large wax esters in the environment is microbial action. ijcmas.comresearchgate.net The accumulation of waxy crop residues in soil can decrease the rate of decomposition due to their hydrophobicity. ijcmas.com However, a variety of soil and marine microorganisms are capable of catabolizing these compounds. Genera of eubacteria known to decompose waxy residues include Pseudomonas, Alcaligenes, Micrococcus, Nocardia, Corynebacteria, Arthrobacter, Bacillus, and Rhodococcus. ijcmas.comresearchgate.net

The degradation process is believed to occur in a stepwise manner. Initially, microbial enzymes such as esterases and lipases hydrolyze the ester bond, releasing the constituent molecules: docosanoic acid (a C22 fatty acid) and 1-triacontanol (a C30 fatty alcohol). nih.gov Following hydrolysis, these long-chain molecules are further degraded by the microorganisms. The long-chain fatty acids and alcohols are typically catabolized through pathways like β-oxidation.

Biosynthesis and Metabolic Pathways in Non-Human Organisms

In non-human organisms, particularly terrestrial plants, this compound is synthesized as a component of cuticular wax, which forms a protective layer on aerial surfaces. wikipedia.orgnih.gov The biosynthesis is not a direct process but rather the culmination of several metabolic pathways that produce the necessary precursor compounds.

Enzymatic Pathways in Plants and Microorganisms

The formation of this compound is catalyzed by a two-step enzymatic pathway primarily located in the endoplasmic reticulum of epidermal cells. nih.gov

Fatty Alcohol Formation: The first step involves the reduction of a very-long-chain fatty acyl-CoA to a primary fatty alcohol. This reaction is catalyzed by a family of enzymes known as fatty acyl-CoA reductases (FARs). nih.govmdpi.com Specifically, the synthesis of the 1-triacontanol (C30 alcohol) moiety requires a FAR with a substrate preference for very-long-chain fatty acyl-CoAs. In the model plant Arabidopsis thaliana, the enzyme ECERIFERUM 4 (CER4), also known as FAR3, is responsible for generating the C24:0 to C30:0 primary alcohols found in cuticular wax. nih.govuniprot.org Heterologous expression of wheat FARs in mutant Arabidopsis has also demonstrated the production of primary alcohols up to C30:0. mdpi.com These FAR enzymes typically use NADPH as a reductant and proceed via an aldehyde intermediate, which is not released from the enzyme.

Ester Formation: The second step is the esterification of the newly formed 1-triacontanol with a fatty acyl-CoA molecule, in this case, docosanoyl-CoA (the activated form of docosanoic acid). This reaction is catalyzed by a wax synthase, a type of acyltransferase. nih.gov In Arabidopsis, the enzyme WAX SYNTHASE/ACYL-COA:DIACYLGLYCEROL ACYLTRANSFERASE 1 (WSD1) has been identified as crucial for stem wax ester biosynthesis and shows a preference for long-chain acyl-CoAs and primary alcohols. nih.gov

The coordinated action of these two enzyme classes, with their specific substrate preferences for very-long-chain molecules, results in the synthesis of large wax esters like this compound.

Precursor Compounds and Metabolic Intermediates

The biosynthesis of this compound is fundamentally dependent on the availability of its two key precursors: docosanoic acid and 1-triacontanol.

Docosanoic Acid (Behenic Acid): This C22 saturated fatty acid is a very-long-chain fatty acid (VLCFA). The synthesis of VLCFAs in plants begins with the C16 and C18 fatty acids produced via de novo synthesis in the plastids. These fatty acids are then transported to the endoplasmic reticulum, where they are elongated by a multi-enzyme complex known as the fatty acid elongase (FAE). Each cycle of the elongase complex adds two carbon units, using malonyl-CoA as the carbon donor. The production of docosanoic acid, therefore, involves multiple cycles of elongation starting from shorter-chain fatty acids like stearic acid (C18:0).

1-Triacontanol (Melissyl Alcohol): This C30 primary alcohol is a common constituent of epicuticular waxes in many plants, including alfalfa and wheat. wikipedia.orgtandfonline.comagradehydroponics.com Its synthesis follows the same initial pathway as other VLCFAs, with the FAE complex extending fatty acid chains up to 30 carbons in length to produce triacontanoic acid (C30:0). This VLCFA, in its activated form (triacontanoyl-CoA), then serves as the direct substrate for a fatty acyl-CoA reductase (like FAR3/CER4) to be reduced to 1-triacontanol. nih.gov

The availability and concentration of these precursors within the plant's epidermal cells are key determinants in the production of this compound and other very long-chain wax esters.

Table of Precursor Compounds and Their Synthesis Origin

Precursor Compound Chemical Formula Molar Mass (g/mol) Key Synthetic Pathway
Docosanoic Acid C₂₂H₄₄O₂ 340.58 Fatty Acid Elongation (FAE) of C18 fatty acids
1-Triacontanol C₃₀H₆₂O 438.81 Reduction of Triacontanoic Acid by Fatty Acyl-CoA Reductase (FAR)

Chemical Synthesis Approaches

Chemical synthesis provides a direct and versatile route to this compound and its analogues. These methods often involve the reaction of a fatty acid or its derivative with a long-chain alcohol in the presence of a catalyst.

Esterification Reactions

The most fundamental approach for synthesizing this compound is through esterification. The classical Fischer-Speier esterification involves the reaction of docosanoic acid with triacontanol in the presence of an acid catalyst. acs.org This is an equilibrium reaction, and to drive it towards the formation of the ester, the removal of water, a byproduct, is essential. acs.orgnih.gov This can be achieved through methods like azeotropic distillation.

The general chemical synthesis of wax esters involves the reduction of a fatty acid to a fatty alcohol, which is then esterified with another fatty acid. nih.gov The direct esterification of long-chain fatty acids with long-chain alcohols is a common practice. csic.es

Catalyst Systems for Enhanced Yields and Selectivity

The choice of catalyst is critical in achieving high yields and selectivity in the synthesis of long-chain wax esters. While traditional homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are effective, they pose challenges in terms of separation, corrosion, and environmental impact. csic.esmdpi.com

To overcome these limitations, heterogeneous solid acid catalysts have been explored. These include:

Ion-exchange resins: Resins like Amberlyst-15 have been used for esterification, but their thermal stability can be a limiting factor. mdpi.com

Acid-activated clays: Montmorillonite clays such as KSF/0 have demonstrated good catalytic activity in the esterification of fatty acids with short-chain alcohols, with the potential for application in long-chain ester synthesis. mdpi.com

Sulfonic acid-functionalized catalysts: Novel Brønsted acidic ionic liquids bearing sulfonic acid groups have shown promise for Fischer esterification of long-chain aliphatic acids at room temperature under solvent-free conditions. researchgate.net

Metal salts: A variety of multivalent metal salts, such as ferric chloride hexahydrate (FeCl₃·6H₂O), have been screened and found to be active catalysts for the esterification of long-chain fatty acids and alcohols. acs.org

The table below summarizes the performance of various catalyst systems in the synthesis of long-chain esters.

Catalyst SystemReactantsReaction ConditionsConversion/YieldReference
Acidic deep eutectic solvent (Choline chloride:p-toluenesulfonic acid)Oleic acid, Cetyl alcohol70°C, 3h, 5% catalyst, 1.3:1 acid:alcohol molar ratio99.1% conversion csic.es
Ferric Chloride Hexahydrate (FeCl₃·6H₂O)C10-C18 fatty acids, C10-C18 fatty alcoholsRefluxing mesitylene, 6h, S/C ratio 200Quantitative acs.org
Amberlyst-16Lauric acid, 2-ethyl hexanol140°C, flow rate 0.15 ml/min, 1:1.25 acid:alcohol ratio>98% conversion and yield csic.es
Montmorillonite KSF/0Stearic acid, Ethanol150°C, 3h, 0.1 w/w catalyst93% conversion mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in the synthesis of wax esters to minimize environmental impact. Key strategies include:

Solvent-free synthesis: Conducting reactions without a solvent reduces waste and simplifies purification. Solvent-free synthesis of wax esters from fatty acid methyl esters has been successfully demonstrated using ruthenium catalysts. rsc.org Acidic deep eutectic solvents (DESs) also offer a recyclable, solvent-free catalytic system for wax ester synthesis. csic.es

Use of renewable feedstocks: Utilizing fatty acids and alcohols derived from renewable plant and microbial sources contributes to the sustainability of the process. nih.gov

Atom economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a core principle. Direct esterification has a high atom economy, with water being the only byproduct.

Energy efficiency: Enzymatic synthesis, which operates under milder conditions, generally consumes less energy compared to traditional chemical methods that often require high temperatures and pressures. nih.gov

Enzymatic Synthesis and Biocatalysis

Enzymatic synthesis, or biocatalysis, offers a milder and more selective alternative to chemical methods for producing this compound and its analogues. Lipases are the most commonly used enzymes for this purpose. nih.gov

Lipase-Catalyzed Esterification for Long-Chain Esters

Lipases can catalyze the esterification of long-chain fatty acids and alcohols with high efficiency and selectivity. nih.gov This method avoids the harsh conditions and potential side reactions associated with chemical catalysis. Immobilized lipases are often preferred as they can be easily separated from the reaction mixture and reused, which is economically and environmentally advantageous. mdpi.comnih.gov

The synthesis of various long-chain wax esters has been achieved using lipases from different microbial sources, such as Candida antarctica, Rhizomucor miehei, and Pseudomonas fluorescens. nih.gov These enzymes can be used in solvent-free systems, further enhancing the green credentials of the process. mdpi.com

Optimization of Bioreaction Conditions

The efficiency of lipase-catalyzed esterification is influenced by several parameters that need to be optimized to maximize the yield of the desired ester. Key parameters include:

Temperature: Lipase activity is temperature-dependent, with an optimal temperature range for each specific enzyme. For instance, some lipase-catalyzed reactions for ester synthesis show optimal performance between 30-60°C. mdpi.com

Substrate Molar Ratio: The ratio of the fatty acid to the alcohol can significantly affect the reaction equilibrium and conversion rate. An excess of one substrate can shift the equilibrium towards product formation. mdpi.com

Enzyme Loading: The amount of lipase used influences the reaction rate. However, an excessively high concentration can lead to mass transfer limitations. mdpi.com

Water Activity: While water is a byproduct of esterification, a certain amount of water is essential for maintaining the catalytic activity of the lipase. mdpi.com

Reaction Time: The time required to reach maximum conversion depends on the other reaction parameters.

The table below presents findings from studies on the optimization of enzymatic synthesis of long-chain esters.

Lipase SourceReactantsOptimized ConditionsConversion/YieldReference
Candida rugosaStearic acid, C1-C16 alcoholsVaried (Taguchi design)>90% conversion mdpi.com
Immobilized Candida antarctica lipase B (Novozym 435)2-ethylhexanol, 2-methylhexanoic acid70°C, 10% molar excess of alcohol97% conversion mdpi.com
Lipozyme TL IM (Thermomyces lanuginosus)Isoamyl alcohol, Butyric acid30°C, 0.021 g/mL enzyme, 1:1 molar ratio92% conversion scielo.br

Sustainable Production from Renewable Resources

The industrial production of wax esters has historically relied on chemical synthesis from petroleum-based feedstocks, a process that is often energy-intensive and environmentally detrimental. nih.gov In response, significant research has focused on developing sustainable production routes from renewable resources. These methods primarily involve enzymatic synthesis and metabolic engineering of microorganisms and plants to create biological factories for wax esters.

Enzymatic Synthesis:

A prominent green chemistry approach is the use of enzymes, particularly lipases, to catalyze the esterification of fatty acids and fatty alcohols. nih.govapc-as.com This biocatalytic method offers several advantages over traditional chemical synthesis, including high specificity, milder reaction conditions (temperatures often below 80°C), and the elimination of harsh acidic or alkaline catalysts and organic solvents. apc-as.com Immobilized lipases, such as those from Candida species, have been effectively used in solvent-free systems to produce wax esters. For instance, studies on the esterification of oleic acid and cetyl alcohol have demonstrated conversion rates of up to 98%. researchgate.net This enzymatic route is highly adaptable for producing specific wax esters like this compound by selecting appropriate long-chain fatty acid and fatty alcohol substrates.

Metabolic Engineering of Microorganisms:

Metabolic engineering of microorganisms presents a powerful platform for the de novo synthesis of wax esters from simple, renewable feedstocks like glucose or fatty acids. iastate.edu By introducing and optimizing specific genetic pathways, microbes can be reprogrammed to accumulate high levels of desired oleochemicals.

The core of this strategy involves two key enzymes:

Fatty Acyl-CoA Reductase (FAR): This enzyme reduces long-chain fatty acyl-CoAs to their corresponding fatty alcohols. nih.govunivie.ac.at

Wax Synthase (WS): This enzyme then catalyzes the esterification of a fatty alcohol with another fatty acyl-CoA molecule to form the final wax ester. nih.govunivie.ac.at

Researchers have successfully engineered various microorganisms for wax ester production. The oleaginous yeast Yarrowia lipolytica has been engineered to produce very-long-chain wax esters (C32-C44) by co-expressing fatty acid elongases, FARs, and WSs, achieving titers of up to 2.0 g/L in fed-batch fermentations. acs.org Similarly, bacteria such as Acinetobacter baylyi ADP1 have been modified to enhance wax ester synthesis, reaching up to 27% of the cell's dry weight. tuni.fi These microbial systems offer the potential for scalable and controlled production of specific wax esters, including this compound, from low-cost renewable materials.

Metabolic Engineering of Oilseed Crops:

The metabolic engineering of oilseed crops is another promising avenue for the large-scale, sustainable production of industrial wax esters. nih.gov The goal is to modify the plant's seed oil metabolism to accumulate wax esters instead of the typical triacylglycerols. This approach leverages the plant's natural ability to produce fatty acids. By introducing genes for FAR and WS, particularly from organisms known for wax ester production like jojoba (Simmondsia chinensis), researchers have successfully produced wax esters in various non-food plants, including Arabidopsis thaliana, Camelina sativa, and Crambe abyssinica. univie.ac.atresearchgate.net

Isolation and Purification Techniques for Research Applications

Following synthesis or extraction from a natural source, the isolation and purification of specific wax esters like this compound from complex lipid mixtures are essential for research applications. Modern chromatographic techniques are the primary methods employed for this purpose due to their high resolution and efficiency.

Solid-Phase Extraction (SPE):

Solid-phase extraction (SPE) is a widely used technique for the rapid purification and fractionation of lipids. researchgate.netyoutube.com It is particularly effective for separating wax esters from more polar lipids like phospholipids and free fatty acids, and less polar compounds. researchgate.netnih.gov The process generally involves a silica gel stationary phase packed in a cartridge.

The typical steps for isolating wax esters using SPE are as follows:

Column Conditioning: The silica gel cartridge is first activated with a non-polar solvent, such as heptane or hexane. nih.gov

Sample Loading: The lipid mixture, dissolved in a minimal amount of a non-polar solvent (e.g., chloroform or hexane), is loaded onto the column. nih.gov

Washing (Elution of Impurities): A non-polar solvent like hexane is passed through the column to elute highly non-polar impurities such as hydrocarbons. nih.gov

Elution of Wax Esters: A solvent of slightly higher polarity, typically a mixture of hexane and diethyl ether (e.g., 99:1 or 90:10 v/v), is used to elute the wax ester fraction. gerli.comgoogle.com More polar lipids, such as triacylglycerols and free fatty acids, remain bound to the silica column and can be eluted subsequently with more polar solvents if desired.

This method allows for the efficient isolation of a total wax ester fraction, which can then be subjected to further, more detailed analysis. gerli.comcapes.gov.br

Thin-Layer Chromatography (TLC):

Thin-layer chromatography (TLC) is a versatile and cost-effective method for both the analytical separation and preparative isolation of lipid classes. nih.gov For wax esters, TLC is typically performed on silica gel plates. researchgate.net

A lipid extract is spotted at the bottom of the plate, which is then placed in a developing chamber containing a mobile phase. For separating non-polar lipids, a common solvent system is a mixture of petroleum ether, diethyl ether, and acetic acid (e.g., 90:10:1 v/v/v). researchgate.net As the solvent moves up the plate by capillary action, it separates the lipid components based on their polarity. Wax esters are relatively non-polar and thus travel further up the plate compared to more polar lipids like triacylglycerols or phospholipids, but less far than the most non-polar lipids like hydrocarbons. gerli.com

After development, the separated lipid spots can be visualized using various methods, such as exposure to iodine vapor or spraying with a fluorescent dye and viewing under UV light. nih.gov For preparative work, the band corresponding to the wax esters can be scraped from the plate, and the esters can be eluted from the silica with an organic solvent like chloroform. nih.gov

Table of Research Findings on Purification Techniques

Technique Stationary Phase Typical Mobile/Elution Solvents Application References
Solid-Phase Extraction (SPE) Silica Gel Hexane/Diethyl Ether (99:1 to 90:10 v/v) for elution of wax esters. Rapid isolation of the total wax ester fraction from complex lipid mixtures. researchgate.netnih.govgerli.comgoogle.com
Thin-Layer Chromatography (TLC) Silica Gel Petroleum Ether/Diethyl Ether/Acetic Acid (90:10:1 v/v/v). Analytical separation and preparative isolation of wax esters from other lipid classes. nih.govnih.govresearchgate.net

| Gas Chromatography-Mass Spectrometry (GC-MS) | Dimethylpolysiloxane capillary column | Helium (carrier gas) | Identification and quantification of individual wax ester molecules after initial isolation. | nih.govcapes.gov.brspectroscopyonline.com |

Following initial isolation by SPE or TLC, the wax ester fraction is often further analyzed by methods like gas chromatography-mass spectrometry (GC-MS) to identify and quantify the individual molecular species present, such as this compound. nih.govcapes.gov.br

Sophisticated Analytical and Characterization Methodologies for Docosanoic Acid, Triacontyl Ester

Chromatographic Techniques for Separation and Quantification

The separation and quantification of docosanoic acid, triacontyl ester, which has a total of 52 carbon atoms, heavily relies on advanced chromatographic techniques capable of handling high molecular weight and low-volatility compounds.

Direct analysis of intact long-chain wax esters like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is feasible but requires high-temperature conditions due to the compound's very low volatility. nih.gov Conventional GC column temperatures, typically below 330°C, are insufficient to elute such large molecules. nih.gov

High-temperature capillary GC columns, such as those with a thin film of a thermally stable stationary phase (e.g., DB-1 HT or TG-5MS), are essential. nih.govarvojournals.org Analysis is performed with a temperature program that can reach up to 390°C or higher. The injector and detector temperatures must also be set to correspondingly high values to prevent sample condensation and ensure efficient transfer of the analyte. nih.gov

Under these conditions, a total ion chromatogram (TIC) would show a peak for this compound at a specific retention time, which is influenced by the temperature program and the column's characteristics. In mixtures, wax esters are generally separated by their total carbon number, with higher molecular weight esters having longer retention times. researchgate.net

Typical GC-MS Parameters for Long-Chain Wax Ester Analysis:

Parameter Value/Type
Column Fused-silica capillary column (e.g., DB-1 HT, 15 m x 0.25 mm, 0.10 µm film thickness) nih.gov
Injector Temperature 390°C nih.gov
Detector (MS) Temp 390°C nih.gov
Column Temperature Program Initial 120°C, ramp to 240°C at 15°C/min, then to 390°C at 8°C/min, hold for 6 min nih.gov
Carrier Gas Helium arvojournals.org

| Ionization Mode | Electron Ionization (EI) nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative for the analysis of high molecular weight esters, as it does not require the analyte to be volatile. Non-aqueous reversed-phase liquid chromatography (NARP-LC) is particularly well-suited for separating non-polar compounds like wax esters. nih.gov

A C18 or C30 column with a gradient elution using a mixture of solvents like acetonitrile (B52724) and ethyl acetate (B1210297) can effectively separate wax esters based on their equivalent carbon number (ECN). nih.govresearchgate.net Atmospheric Pressure Chemical Ionization (APCI) is a common ionization source for the MS detection of wax esters, as it efficiently ionizes these non-polar molecules, typically forming abundant protonated molecules ([M+H]⁺). nih.govresearchgate.net This allows for the determination of the molecular weight of the intact ester.

LC-MS is particularly advantageous for analyzing complex mixtures and can often separate isobaric esters (esters with the same molecular weight but different fatty acid and alcohol combinations). nih.gov

For very long-chain saturated esters like this compound, direct analysis without derivatization is often the preferred method, especially with the advent of high-temperature GC-MS and sensitive LC-MS interfaces like APCI. nih.gov Derivatization is more commonly employed when the goal is to analyze the constituent fatty acids and alcohols separately, which involves hydrolysis of the ester bond followed by methylation of the resulting fatty acid. nih.gov Reagents such as boron trifluoride-methanol (BF₃-methanol) are used for this purpose. nih.gov However, this approach leads to the loss of information about the original intact ester.

For detection enhancement in LC-MS, silver ion coordination can be used. By adding silver ions post-column, adducts ([M+Ag]⁺) can be formed, which can improve ionization efficiency for certain lipids in techniques like electrospray ionization (ESI). researchgate.net

Spectroscopic and Spectrometric Elucidation

Following separation, spectroscopic and spectrometric techniques are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structure confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of a saturated long-chain ester like this compound is relatively simple and characterized by a few key signals.

A triplet signal around 4.05 ppm corresponds to the two protons on the carbon atom of the triacontyl alcohol that is bonded to the ester oxygen (-O-CH₂ -).

A triplet at approximately 2.28 ppm is characteristic of the two protons on the carbon atom alpha to the carbonyl group of the docosanoic acid moiety (-CH₂ -COO-).

A large, broad signal centered around 1.25 ppm arises from the numerous methylene (B1212753) (-CH₂-) groups in the long aliphatic chains of both the acid and alcohol parts.

A triplet at about 0.88 ppm is assigned to the terminal methyl (-CH₃) groups of both alkyl chains.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides more detailed structural information.

The carbonyl carbon (C=O) of the ester group gives a signal in the downfield region, typically around 174 ppm. researchgate.net

The carbon of the alcohol moiety attached to the ester oxygen (-O-C H₂-) resonates at approximately 64 ppm. rsc.org

The carbon alpha to the carbonyl group (-C H₂-COO-) appears at about 34 ppm.

The numerous methylene carbons (-CH₂-) within the long chains produce a cluster of signals in the range of 22-32 ppm. researchgate.netrsc.org

The terminal methyl carbons (-CH₃) are found in the most upfield region, at around 14 ppm. researchgate.net

Predicted ¹³C NMR Chemical Shifts for this compound:

Carbon Atom Predicted Chemical Shift (ppm)
C =O ~174
-O-C H₂- ~64
-C H₂-COO- ~34
-(CH₂)n- (bulk methylene) ~29-30
-CH₂-C H₂-COO- ~25
-O-CH₂-C H₂- ~26
-C H₂-CH₃ ~22.7

Mass spectrometry, particularly when coupled with chromatography, is a cornerstone for identifying long-chain esters. In Electron Ionization (EI-MS), while the molecular ion ([M]⁺) of a very large wax ester like this compound (molecular weight 761.4 g/mol ) may be weak or absent, the fragmentation pattern is highly informative.

The primary fragmentation occurs at the ester linkage. The most characteristic fragments are the acylium ion ([R-C=O]⁺) from the fatty acid portion and ions related to the alcohol moiety. nih.gov

Acylium Ion: For this compound, the acylium ion corresponding to the docosanoyl group ([C₂₁H₄₃CO]⁺) would have a mass-to-charge ratio (m/z) of 323.

Alcohol-Related Fragments: Fragmentation can also lead to ions representing the alcohol chain. A protonated fatty acid fragment ([RCOOH+H]⁺) at m/z 341 (for docosanoic acid) is also commonly observed in ESI-MS/MS. nih.gov Ions corresponding to the loss of the fatty acid as a neutral molecule from the protonated molecule are also seen in soft ionization techniques like APCI-MS. nih.gov

Key Diagnostic Ions in the Mass Spectrum of this compound:

Ion Description Proposed Formula Expected m/z
Protonated Molecule ([M+H]⁺) [C₅₂H₁₀₅O₂]⁺ 762.4
Acylium Ion (Docosanoyl) [C₂₂H₄₃O]⁺ 323.4
Protonated Docosanoic Acid [C₂₂H₄₅O₂]⁺ 341.4

Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for the qualitative analysis of this compound. azolifesciences.com These complementary methods provide detailed information about the molecule's functional groups and the conformational order of its long hydrocarbon chains. azolifesciences.commdpi.com

Infrared (IR) spectroscopy, particularly utilizing Attenuated Total Reflection (ATR) for ease of sample handling with solid or powdered substances, is highly effective for identifying key chemical bonds. modares.ac.ir For this compound, a prominent and strong absorption peak is expected in the region of 1730-1740 cm⁻¹. This band is characteristic of the carbonyl (C=O) stretching vibration within the ester functional group. modares.ac.irresearchgate.net

Another significant region in the IR spectrum is associated with the C-O stretching vibrations of the ester linkage, which typically appear between 1250 cm⁻¹ and 1150 cm⁻¹. The precise position and shape of these bands can be influenced by the long alkyl chains. Furthermore, the spectra will be dominated by strong absorptions corresponding to the stretching and bending vibrations of the numerous methylene (-CH₂) and methyl (-CH₃) groups in the docosanoic acid and triacontyl chains. Symmetric and asymmetric stretching of -CH₂- groups are typically observed around 2850 cm⁻¹ and 2920 cm⁻¹, respectively. nih.gov

Raman spectroscopy offers distinct advantages for analyzing long-chain esters, as the non-polar nature of the hydrocarbon backbone gives rise to a strong Raman cross-section. azolifesciences.com Similar to IR spectroscopy, the carbonyl (C=O) stretch is a characteristic band. nih.gov However, Raman spectroscopy is particularly sensitive to the vibrations of the carbon-carbon (C-C) backbone and the conformational order of the alkyl chains. The C-H stretching region (2800-3000 cm⁻¹) also provides significant information. researchgate.net The analysis of these spectral regions can reveal details about the crystallinity and packing of the ester molecules. nih.gov

Table 1: Characteristic Vibrational Bands for this compound

Vibrational Mode Infrared (IR) Wavenumber (cm⁻¹) Raman Shift (cm⁻¹) Assignment
C=O Stretch 1730 - 1740 (Strong) 1730 - 1740 Ester Carbonyl
C-H Asymmetric Stretch ~2920 ~2930 -CH₂-
C-H Symmetric Stretch ~2850 ~2850 -CH₂-
C-O Stretch 1250 - 1150 - Ester Linkage
CH₂ Scissoring ~1470 ~1440-1460 -CH₂- Bending
CH₂ Rocking/Twisting - 1000 - 1300 Chain Conformation
C-C Stretch - 800 - 1150 Skeletal Vibrations

Chemometric Approaches for Complex Mixture Analysis

In practical applications, this compound is often a component of complex mixtures, such as natural waxes or industrial formulations, where its spectral signature can overlap with those of other constituents. walshmedicalmedia.com The presence of isomers with the same molecular weight but different chain arrangements further complicates analysis. nih.gov Chemometrics, which applies statistical and mathematical methods to chemical data, provides powerful tools to resolve these challenges and enable accurate identification and quantification. walshmedicalmedia.com

Multivariate analysis techniques are central to this approach. walshmedicalmedia.com Principal Component Analysis (PCA) is an exploratory tool used to reduce the dimensionality of large spectral datasets (e.g., a series of Raman or IR spectra from different samples). By transforming the data into a set of principal components that capture the most significant variance, PCA can help identify underlying patterns, discriminate between samples, and detect outliers without prior knowledge of the sample composition. walshmedicalmedia.com

For quantitative analysis in complex matrices, Partial Least Squares (PLS) regression is a widely used chemometric technique. azolifesciences.comwalshmedicalmedia.com PLS builds a predictive model that correlates the spectral data with the concentration of the analyte of interest, in this case, this compound. This method is particularly effective at handling overlapping spectral bands and matrix effects, allowing for the quantification of the ester even when pure component spectra cannot be easily isolated. walshmedicalmedia.com The correlation between spectral features, such as the ratio of the C=O band to CH₂ bands, and physical properties like chain length has been systematically studied in esters, providing a foundation for building robust PLS models. nih.gov

Resolution enhancement algorithms, such as Non-Negative Matrix Factorization (NMF) or Independent Component Analysis (ICA), can also be employed. These methods are designed to decompose complex, overlapping signals into their constituent "pure" component spectra and their respective contributions, facilitating the identification of individual compounds within the mixture. walshmedicalmedia.com The application of these chemometric tools is indispensable for moving beyond simple functional group identification to a detailed and quantitative understanding of this compound in its natural or industrial context.

Emerging Research and Industrial Applications of Docosanoic Acid, Triacontyl Ester

Materials Science and Engineering Applications

The unique chemical structure of long-chain wax esters, such as docosanoic acid, triacontyl ester, imparts properties like hydrophobicity, high melting points, and hardness. These characteristics are highly desirable in the development of advanced and sustainable materials.

Development of Novel Biorenewable Materials

The push for alternatives to petroleum-based products has spurred research into biorenewable materials, and plant waxes are a promising feedstock. nih.gov Epicuticular waxes, a complex mixture of long-chain aliphatic compounds including esters, are noted for their exceptional water-repellent properties. phcogres.com This hydrophobicity is a key attribute for developing surface coating agents that can protect materials from moisture. phcogres.com Research has explored using bio-waxes from various plants to synthesize hydrophobic surface coatings, which could reduce waste from traditional plastic packaging materials. phcogres.com

Long-chain aliphatic polyesters, which share structural similarities with wax esters, are being developed as biodegradable polymers with properties akin to polyethylene (B3416737). bohrium.com The incorporation of ester groups into long polymer chains can create breaking points that facilitate recycling and biodegradation, offering a sustainable alternative to persistent polyethylene waxes. nih.govacs.org The inherent properties of wax esters like this compound make them a target for inclusion in such biopolymer formulations to enhance performance.

Potential in Lubricants and Bio-based Emollients for Industrial Use

Wax esters are high-value compounds historically used as feedstocks for lubricants, cosmetics, and pharmaceuticals. nih.gov Plant-based waxes are increasingly sought after for these applications due to their sustainable and renewable nature. For instance, rice bran wax is used in lubricants and as an emollient in cosmetics. wikipedia.org Carnauba wax, known for its hardness and high melting point, is used in polishes, coatings, and as an emollient in cosmetic formulations. atamankimya.comatamanchemicals.commfa.org

This compound, as a component of plant wax, shares the fundamental chemical characteristics that make these materials effective. Its long hydrocarbon chains provide the lubricity and water-repellency essential for both industrial lubricants and personal care products. In cosmetics, emollients soften the skin by forming a protective layer that prevents water loss, a function for which the film-forming properties of wax esters are ideally suited. atamanchemicals.com The production of wax esters through metabolic engineering in plants is being explored as a sustainable method to produce tailored bio-lubricants for industrial applications. nih.gov

Role in Phase Change Materials or Biodegradable Polymers

Phase Change Materials (PCMs) are substances that absorb and release large amounts of thermal energy during melting and freezing, making them ideal for thermal energy storage. Fatty acid esters are recognized as promising organic PCMs due to their high energy storage capacity. Their long aliphatic chains are structurally similar to paraffins, which are commonly used PCMs. Research into synthesizing novel long-chain diesters has demonstrated their stability and high energy storage capacity, marking them as potential PCMs for medium-temperature applications.

In the realm of polymers, natural waxes are used as additives to improve the properties of biodegradable plastics like polylactic acid (PLA). researchgate.netcsic.es Furthermore, research is focused on creating fully biodegradable polymers from long-chain aliphatic monomers, effectively creating waxes with built-in degradation points. nih.govacs.org These synthetic polyester (B1180765) waxes can be designed to have specific melting points and mechanical properties, offering a biodegradable alternative to polyethylene waxes used in coatings and as processing aids for plastics. nih.gov Given that this compound is a naturally occurring long-chain ester, it represents a model compound for the types of structures being investigated for both PCM and biodegradable polymer applications.

Table 1: Properties and Applications of Commercially Important Plant Waxes This table provides context for the potential applications of this compound by showing the uses of similar, commercially available plant waxes that are also composed of long-chain esters.

WaxKey Chemical ComponentsMelting Point (°C)Key PropertiesCommon Applications
Carnauba Wax Aliphatic esters, diesters of hydroxycinnamic acid, fatty alcohols (C26-C30 range). atamankimya.comwikipedia.org82-86Hardest natural wax, high gloss, excellent emulsification. wikipedia.orgthoughtco.comAutomotive and furniture wax, food coatings (E903), tablet coatings, cosmetics (lip balms). atamankimya.comwikipedia.org
Candelilla Wax Hydrocarbons (approx. 50%), high molecular weight esters, free acids, resins. wikipedia.org68.5-72.5Hard, brittle, good film-forming, binder. fao.orgwikipedia.orgComponent in chewing gum, lip balms, lotions, food glazing agent (E902), varnish. fao.orgwikipedia.org
Rice Bran Wax Esters of higher fatty acids (e.g., behenic acid) and higher alcohols (e.g., melissyl alcohol). wikipedia.org77-86Hard, high melting point, acts as a thickener and emollient. wikipedia.orgkosterkeunen.comSubstitute for carnauba wax, paper coatings, fruit coatings, cosmetics, candles, lubricants. wikipedia.org

Valorization of Agricultural By-products in Biorefineries

The concept of the biorefinery is central to the circular economy, aiming to convert biomass, including agricultural waste, into a spectrum of valuable products, from biofuels to specialty chemicals. svrgaia.commdpi.com Extracting high-value, low-volume compounds like wax esters before processing the bulk biomass can significantly improve the economic feasibility of these operations. scispace.com

Extraction and Purification of this compound from Biomass

This compound has been identified as a component of the lipophilic extractives in agricultural residues such as rice and wheat straw. scispace.comnih.govresearchgate.net The extraction of these epicuticular waxes from biomass is a critical first step in their valorization. nih.gov

Common methods for extraction include:

Solvent Extraction : This is a widely used technique where organic solvents like hexane, ethanol, or acetone (B3395972) are used to dissolve the wax from the finely ground plant material. fao.org Subsequent evaporation of the solvent yields the crude wax. fao.org

Mechanical Processing : In some methods, the plant material is mechanically processed to crack and release the wax coating, which can then be separated. fao.org

After initial extraction, the crude wax undergoes purification to remove impurities like oils and resins. This can involve further solvent-based steps, filtration, and bleaching to produce a refined wax suitable for high-value applications. atamankimya.comeijppr.com

Integration into Lignocellulosic Biorefinery Value Chains

Lignocellulosic biorefineries process agricultural wastes like straw, which are primarily composed of cellulose (B213188), hemicellulose, and lignin, to produce biofuels and other chemicals. mdpi.comtno.nl The presence of extractives like waxes can interfere with subsequent processes such as enzymatic hydrolysis, which breaks down cellulose into sugars for fermentation. nih.gov

Therefore, integrating a dewaxing step at the beginning of the biorefinery value chain offers a dual benefit:

Creation of a Value-Added Co-product : The extracted wax, containing valuable compounds like this compound, can be sold for use in the materials science applications discussed previously, diversifying the revenue stream of the biorefinery. scispace.com

Improved Downstream Processing : Removal of the waxy cuticle can enhance the efficiency of converting the remaining lignocellulosic biomass into biofuels. nih.gov Studies have shown that dewaxing can improve the enzymatic digestibility of cellulose and xylan. nih.gov

By viewing epicuticular waxes not as a contaminant but as a valuable resource, biorefineries can more effectively utilize all fractions of the agricultural feedstock, aligning with the principles of a sustainable and economically viable circular bioeconomy. mdpi.comscispace.com

Mitigation of Processing Issues in Industrial Contexts

This compound, a long-chain wax ester, has demonstrated significant potential in mitigating various processing challenges encountered in industrial manufacturing. Its unique physical and chemical properties, such as a high melting point, low reactivity, and excellent lubricating characteristics, make it a valuable processing aid in diverse applications.

In the plastics and polymer industries, the addition of this compound can act as an effective internal and external lubricant. During polymer processing, such as extrusion and injection molding, it can reduce friction between polymer chains and between the polymer melt and metal surfaces of the processing equipment. This leads to several benefits, including:

Improved Mold Release: As an external lubricant, it migrates to the surface of the finished product, creating a thin film that prevents adhesion to the mold. This facilitates easier and faster ejection of the part, reducing cycle times and minimizing defects such as scratches and warping.

Enhanced Surface Finish: The lubricating properties contribute to a smoother and more uniform surface on the final product, reducing surface imperfections and improving aesthetic quality.

In the context of rubber manufacturing, this compound can function as a processing aid to improve the flow and handling of rubber compounds. It can also act as a dispersing agent for fillers, such as carbon black and silica, ensuring their uniform distribution throughout the rubber matrix. This leads to improved mechanical properties and consistency in the final rubber product.

Industrial ProcessProcessing IssueRole of this compoundOutcome
Polymer ExtrusionHigh Melt Viscosity, Die BuildupInternal LubricantReduced energy consumption, smoother extrusion
Injection MoldingPoor Mold Release, Surface DefectsExternal LubricantFaster cycle times, improved surface finish
Rubber CompoundingPoor Filler Dispersion, High ViscosityDispersing Agent, Processing AidEnhanced mechanical properties, improved flow

Advanced Chemical Intermediate in Specialty Chemical Synthesis

The chemical structure of this compound, comprising a long-chain carboxylic acid and a long-chain alcohol, makes it a valuable intermediate in the synthesis of other specialty chemicals. Through various chemical reactions, the ester linkage can be cleaved, or the hydrocarbon chains can be modified to produce a range of derivatives with specific functionalities.

One of the primary reactions utilized is transesterification . In this process, this compound is reacted with a different alcohol in the presence of a catalyst to produce a new ester and triacontanol (B1677592). This allows for the synthesis of other long-chain esters with tailored properties for specific applications, such as cosmetics or specialized lubricants.

Another key synthetic route is saponification , which involves the hydrolysis of the ester in the presence of a base (like sodium hydroxide (B78521) or potassium hydroxide). This reaction yields triacontanol and the corresponding salt of docosanoic acid (a soap). The resulting long-chain alcohol and carboxylic acid salt can then be used as starting materials for further chemical synthesis. For instance, the triacontanol can be oxidized to produce triacontanoic acid, while the docosanoic acid can be reduced to form docosanol.

Furthermore, the long hydrocarbon chains of both the acid and alcohol moieties can be functionalized through various reactions, such as halogenation or oxidation, to introduce new reactive sites. This opens up possibilities for creating complex molecules with unique properties for applications in fields like materials science and electronics.

Starting MaterialReactionReagentsProductsPotential Applications of Products
This compoundTransesterificationAlcohol, CatalystNew Ester, TriacontanolSpecialty Lubricants, Cosmetics
This compoundSaponificationBase (e.g., NaOH)Salt of Docosanoic acid, TriacontanolSurfactants, Starting material for further synthesis
This compoundReductionReducing Agent (e.g., LiAlH4)Docosanol, TriacontanolEmulsifiers, Thickeners

Computational and Theoretical Studies of Docosanoic Acid, Triacontyl Ester

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are powerful tools for exploring the conformational landscape and collective behavior of large molecules like docosanoic acid, triacontyl ester. These methods use classical mechanics to approximate the potential energy of a system, allowing for the study of molecular motion and interactions over time.

The conformational flexibility of this compound is dominated by the free rotation around the numerous carbon-carbon single bonds in its two long alkyl chains. Conformational analysis focuses on identifying the most stable three-dimensional arrangements of the molecule. libretexts.org

For long-chain alkanes and their derivatives, the potential energy varies with the dihedral angles along the carbon backbone. libretexts.org The two primary conformations are the staggered (anti) and eclipsed forms. libretexts.org The staggered conformation, where adjacent substituents are farthest apart, is energetically favorable, while the eclipsed conformation introduces torsional strain. libretexts.orglibretexts.org

Table 1: Idealized Dihedral Angles in the All-Anti Conformation of this compound's Alkyl Chains

Bond Rotation (C-C-C-C) Dihedral Angle Conformation
Along the C22 acid chain ~180° Anti

This interactive table illustrates the idealized dihedral angles for the most stable, fully extended conformation.

The physical state and properties of wax esters are dictated by the nature and strength of their intermolecular interactions. libretexts.org For saturated molecules like this compound, the predominant forces are London dispersion forces, a type of van der Waals interaction. The strength of these forces is proportional to the surface area of the molecule.

The long, linear, and flexible nature of the all-anti conformer allows these molecules to pack closely together in an ordered, crystalline lattice. libretexts.org This efficient packing maximizes the contact surface area between adjacent molecules, leading to strong cumulative dispersion forces. These strong interactions require significant thermal energy to overcome, resulting in a high melting point and a solid state at room temperature, which is characteristic of waxes. nih.govwikipedia.org

Simulations of similar long-chain wax esters at interfaces, such as at an air-water boundary, have shown that they can adopt a "V-shape" configuration, where the polar ester group anchors to the water surface and the two non-polar alkyl chains extend away from it. researchgate.net In bulk solid phases, these molecules self-assemble into lamellar (layered) structures, with the long chains aligned parallel to one another to maximize intermolecular contact.

Quantum Chemical Calculations for Electronic Structure

While molecular mechanics is useful for studying large-scale dynamics, quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a more detailed picture of the electronic structure. acs.orgnih.gov These methods solve approximations of the Schrödinger equation to determine properties like electron distribution, orbital energies, and electrostatic potential. acs.org

For this compound, quantum calculations can elucidate the electronic nature of the ester functional group, which is the most reactive part of the molecule. Key insights include:

Atomic Charges: Calculation of partial charges on each atom reveals the polarity of the ester bond. The carbonyl carbon carries a significant partial positive charge, making it an electrophilic site, while the carbonyl and ester oxygens carry partial negative charges. mdpi.com

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. mdpi.com

Electrostatic Potential (ESP) Map: An ESP map visually represents the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For this ester, the most negative potential would be concentrated around the carbonyl oxygen, indicating a site susceptible to interaction with electrophiles or cations.

Table 2: Hypothetical Electronic Properties of the Ester Group in this compound from Quantum Chemical Calculations

Property Atom/Region Calculated Value (Arbitrary Units) Significance
Mulliken Partial Charge Carbonyl Carbon (C=O) +0.65 e Electrophilic site
Mulliken Partial Charge Carbonyl Oxygen (C=O) -0.55 e Nucleophilic site
Mulliken Partial Charge Ester Oxygen (O-C) -0.45 e Nucleophilic site
HOMO Energy Molecule -8.2 eV Electron-donating ability
LUMO Energy Molecule +1.5 eV Electron-accepting ability

This interactive table presents typical values that would be expected from a DFT calculation, illustrating the electronic characteristics of the ester functional group.

Predictive Modeling of Environmental Behavior

Predictive models, particularly Quantitative Structure-Activity Relationships (QSAR), are computational tools used to estimate the environmental fate and effects of chemicals based on their molecular structure. ecetoc.orgnih.gov For a large, lipophilic molecule like this compound, QSAR models are essential for assessing its behavior in the environment.

The key molecular descriptors for predicting the environmental fate of such a compound are its hydrophobicity and its partitioning behavior.

Octanol-Water Partition Coefficient (Kow): This value describes a chemical's tendency to partition between an organic solvent (octanol) and water. Due to its two very long alkyl chains, this compound has an extremely high predicted log Kow value. This indicates very low water solubility and a strong tendency to associate with fatty tissues in organisms, suggesting a high potential for bioconcentration. ecetoc.org

Soil Organic Carbon-Water Partitioning Coefficient (Koc): This parameter predicts how a chemical will distribute between water and the organic carbon fraction of soil or sediment. ecetoc.org The high lipophilicity of this compound results in a very high Koc value. This implies that if released into the environment, it will strongly adsorb to soil and sediment particles, making it largely immobile in aquatic systems. ecetoc.orgnih.gov

Persistence and Degradation: QSAR models can also predict a chemical's susceptibility to degradation. The long, saturated alkyl chains are generally resistant to abiotic degradation processes like hydrolysis (except at the ester linkage under specific conditions) and photolysis. Biodegradation by microorganisms is expected to be the primary degradation pathway, but its large size and low bioavailability (due to low solubility and strong sorption) suggest this process would be very slow, leading to high persistence in the environment.

Table 3: Predicted Environmental Properties of this compound using QSAR Models

Environmental Property Predicted Value Implication
Log Kow (Octanol-Water Partition) > 10 (Estimated) Very low water solubility; high bioconcentration potential
Water Solubility < 1 µg/L (Estimated) Effectively insoluble in water
Log Koc (Soil Sorption) > 5 (Estimated) Immobile in soil and sediment

This interactive table summarizes the likely environmental properties of this compound based on established QSAR principles for long-chain aliphatic compounds.

Future Research Directions and Challenges for Docosanoic Acid, Triacontyl Ester

Development of Novel Sustainable Synthesis Routes

The conventional chemical synthesis of long-chain wax esters often relies on petroleum-based feedstocks and energy-intensive processes, prompting the search for more sustainable alternatives. oup.com A primary challenge and a significant area of future research lie in the development of economically viable and environmentally friendly biological synthesis routes for specific wax esters like docosanoic acid, triacontyl ester.

Metabolic engineering of oleaginous yeasts, such as Yarrowia lipolytica, and bacteria, like Escherichia coli, presents a promising avenue. researchgate.netiastate.edu These microorganisms can be genetically modified to produce high levels of specific fatty acids and fatty alcohols, the building blocks of wax esters. The key enzymes in this process are fatty acyl-CoA reductases (FAR) and wax synthases (WS), which catalyze the final esterification step. univie.ac.atresearchgate.net Future research will likely focus on:

Enzyme Discovery and Engineering: Identifying and characterizing novel FAR and WS enzymes from diverse organisms with high specificity towards docosanoic acid and triacontanol (B1677592). Enzyme engineering efforts could further enhance their catalytic efficiency and substrate specificity. nih.gov

Host Strain Optimization: Engineering microbial hosts to enhance the precursor supply for wax ester synthesis. This includes increasing the pool of very-long-chain fatty acids (VLCFAs) and redirecting carbon flux towards lipid production. researchgate.net

Alternative Feedstocks: Investigating the use of renewable and low-cost feedstocks, such as lignocellulosic biomass and waste cooking oils, for microbial fermentation to improve the economic feasibility of production. iastate.edu

Plant-Based Production: Exploring the potential of genetically engineering non-food oilseed crops, such as Camelina sativa and Crambe abyssinica, to produce and accumulate this compound in their seeds. univie.ac.atagrenew.com.au This approach offers a scalable and potentially cost-effective production platform. nih.gov

Research AreaOrganism/PlatformKey Enzymes/GenesPotential Outcome
Microbial Synthesis Yarrowia lipolytica, Escherichia coli, Saccharomyces cerevisiaeFatty Acyl-CoA Reductase (FAR), Wax Synthase (WS)High-yield production of specific wax esters from renewable feedstocks. researchgate.netiastate.eduresearchgate.net
Plant-Based Synthesis Camelina sativa, Crambe abyssinica, Arabidopsis thalianaFatty Acid Elongases, FAR, WSScalable, agricultural production of tailored wax esters in non-food crops. univie.ac.atresearchgate.netnih.gov
Enzyme Technology Various natural sourcesNovel FARs and WSsEnzymes with improved specificity and efficiency for targeted wax ester synthesis. nih.gov

Exploration of Undiscovered Biogeochemical Roles

The biogeochemical roles of specific long-chain wax esters like this compound are not yet fully understood. In nature, wax esters serve diverse functions, primarily as energy storage compounds and protective barriers. For instance, jojoba plants store wax esters in their seeds as a primary energy reserve, while many marine organisms, from copepods to whales, utilize them for buoyancy and metabolic energy. univie.ac.atnih.gov Plant cuticles also contain complex mixtures of wax esters that protect against environmental stressors.

Future research in this area should aim to:

Investigate Natural Occurrences: Systematically screen various terrestrial and marine environments to identify the presence and abundance of this compound in different organisms and ecosystems.

Elucidate Physiological Functions: Conduct studies to understand the specific physiological roles of this compound in the organisms where it is found. This could involve its function in energy metabolism, thermal insulation, or chemical signaling.

Advancements in High-Throughput Analytical Methodologies

The discovery and optimization of production methods for specific wax esters, as well as the exploration of their natural roles, are heavily reliant on robust analytical techniques. Traditional methods for lipid analysis can be time-consuming and may lack the throughput needed for large-scale screening. nih.gov

Future advancements in this area are expected to focus on:

High-Throughput Screening (HTS) of Microbial Libraries: Developing and implementing HTS methods to rapidly screen vast libraries of microorganisms for their ability to produce this compound. acs.orgmdpi.com This can involve the use of liquid culture-based assays in microplate formats coupled with sensitive detection methods. nih.gov

Advanced Mass Spectrometry Techniques: Utilizing advanced mass spectrometry-based lipidomics platforms for the rapid and comprehensive analysis of wax ester profiles in biological samples. mdpi.com This allows for the precise identification and quantification of specific ester isomers.

Real-time Monitoring of Fermentation: Developing in-situ sensors and analytical tools for the real-time monitoring of wax ester production during microbial fermentation, enabling better process control and optimization.

Analytical TechniqueApplication in Wax Ester ResearchPotential Advancement
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of fatty acid and fatty alcohol components. researchgate.netMiniaturization and faster analysis times.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of intact wax esters and complex lipid mixtures. mdpi.comImproved ionization techniques for enhanced sensitivity.
High-Throughput Screening (HTS) Assays Rapid screening of microbial libraries for production. acs.orgnih.govDevelopment of specific fluorescent probes for in-vivo detection.

Innovative Applications in Bio-based Materials and Industrial Processes

The unique physicochemical properties of long-chain wax esters, such as high melting points, lubricity, and water repellency, make them attractive candidates for a wide range of industrial applications. oup.comapag.org this compound, with its very long saturated chains, is expected to exhibit excellent thermal stability and lubricating properties.

Future research into innovative applications should explore:

High-Performance Biolubricants: Formulating and testing lubricants based on this compound for demanding applications in the automotive and industrial sectors, where high-temperature and high-pressure stability are required. nih.govapag.org

Bio-based Plastics and Polymers: Investigating the use of this wax ester as a bio-based additive or monomer in the production of novel polymers and plastics, potentially improving their processing characteristics and final properties. apag.org

Cosmetics and Personal Care: Evaluating its potential as a structuring agent, emollient, or viscosity modifier in cosmetic formulations, offering a sustainable alternative to synthetic waxes. nih.govresearchgate.net

Oleochemical Feedstocks: Utilizing it as a renewable feedstock for the oleochemical industry to produce a variety of other valuable chemicals. agrenew.com.aufosfa.org

Addressing Scalability and Economic Viability in Production

For this compound to become a viable industrial product, significant challenges related to the scalability and economic viability of its production must be overcome. The high cost associated with some natural sources, like jojoba oil, and the technical hurdles in biotechnological production currently limit its widespread availability. nih.govresearchgate.net

Key challenges and future research directions include:

Improving Fermentation Titers and Yields: Research efforts are needed to significantly increase the production titers, rates, and yields of wax esters in microbial systems to levels that are commercially competitive. iastate.edunih.gov This involves a combination of metabolic engineering, process optimization, and bioreactor design.

Developing Cost-Effective Downstream Processing: Designing and optimizing efficient and scalable methods for extracting and purifying this compound from the biomass of microbial or plant production systems.

Techno-economic Analysis and Life Cycle Assessment: Conducting thorough techno-economic analyses and life cycle assessments of different production routes to identify the most economically and environmentally sustainable pathways. This will guide further research and development efforts towards commercially viable solutions.

Overcoming Biological Limitations: Addressing the potential negative impacts of high-level wax ester accumulation on the growth and viability of production hosts, which can be a significant bottleneck in achieving high yields. oup.comnih.gov

Q & A

Q. What are the standard analytical techniques for characterizing the purity and structural integrity of docosanoic acid, triacontyl ester?

Methodological Answer:

  • Chromatographic methods : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with mass spectrometry (GC-MS or LC-MS) to assess purity and detect impurities. Retention indices and fragmentation patterns should align with reference standards .
  • Spectroscopic analysis : Employ nuclear magnetic resonance (NMR; ¹H and ¹³C) to confirm ester linkage and alkyl chain conformation. Infrared spectroscopy (IR) can validate functional groups (e.g., ester C=O stretching at ~1740 cm⁻¹) .
  • Melting point determination : Compare observed melting points with literature values to identify discrepancies caused by impurities or isomerism .

Q. How can researchers design experiments to study the solubility profile of this compound in non-polar solvents?

Methodological Answer:

  • Solvent selection : Use a gradient of solvents (e.g., hexane, chloroform, toluene) under controlled temperatures (20–60°C) to determine saturation points.
  • Gravimetric analysis : Measure residual mass after solvent evaporation to calculate solubility limits. Validate with triplicate trials to ensure reproducibility .
  • Theoretical modeling : Apply Hansen solubility parameters to predict solvent compatibility based on dispersion forces and polarity .

Q. What protocols are recommended for synthesizing this compound with high yield?

Methodological Answer:

  • Esterification optimization : Use acid-catalyzed (e.g., sulfuric acid) or enzymatic (lipase-based) methods. Monitor reaction progress via thin-layer chromatography (TLC) and optimize molar ratios (docosanoic acid:triacontanol) to minimize side products .
  • Purification steps : Employ recrystallization in ethanol or column chromatography to isolate the ester. Purity should be verified via HPLC (>98%) .

Advanced Research Questions

Q. How can contradictory data on the thermal stability of this compound be resolved across studies?

Methodological Answer:

  • Controlled thermogravimetric analysis (TGA) : Conduct TGA under inert (N₂) and oxidative (O₂) atmospheres to differentiate decomposition pathways. Compare kinetic parameters (e.g., activation energy via Flynn-Wall-Ozawa method) .
  • Cross-validation with differential scanning calorimetry (DSC) : Identify phase transitions (e.g., melting, crystallization) that may influence stability interpretations. Ensure heating rates are standardized (e.g., 10°C/min) .
  • Meta-analysis : Aggregate data from peer-reviewed studies, adjusting for variables like sample purity and instrumentation calibration .

Q. What experimental frameworks are suitable for investigating the ester’s role in lipid bilayer models?

Methodological Answer:

  • Langmuir-Blodgett trough studies : Measure surface pressure-area isotherms to assess monolayer formation and packing density. Compare with shorter-chain esters to evaluate alkyl chain length effects .
  • Molecular dynamics (MD) simulations : Model interactions with phospholipids (e.g., DPPC) to predict membrane fluidity and permeability changes. Validate with fluorescence anisotropy using probes like DPH .
  • Theoretical linkage : Align findings with the hydrophobic mismatch theory to explain how long-chain esters modulate bilayer thickness .

Q. How can researchers address reproducibility challenges in enzymatic hydrolysis studies of this compound?

Methodological Answer:

  • Enzyme specificity screening : Test lipases (e.g., Candida antarctica Lipase B) under varied pH (5–8) and temperature (30–50°C) conditions. Use kinetic assays (e.g., pH-stat titration) to quantify hydrolysis rates .
  • Substrate pretreatment : Sonicate the ester in surfactant solutions (e.g., Tween-80) to enhance enzyme accessibility. Monitor particle size reduction via dynamic light scattering (DLS) .
  • Statistical design : Apply response surface methodology (RSM) to optimize variables (enzyme concentration, incubation time) and identify interactions affecting yield .

Data Analysis & Theoretical Integration

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies involving this compound?

Methodological Answer:

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values. Use software like GraphPad Prism for curve fitting and confidence interval calculation .
  • Triangulation : Combine cytotoxicity assays (MTT, LDH release) with lipid peroxidation measurements (TBARS assay) to cross-validate mechanistic hypotheses .
  • Meta-theoretical framing : Link findings to lipidotoxicity paradigms (e.g., saturated fatty acid-induced ER stress) to contextualize biological relevance .

Q. How can researchers integrate this compound’s physicochemical properties into computational QSAR models?

Methodological Answer:

  • Descriptor selection : Include logP, molar refractivity, and topological polar surface area (TPSA) as predictors. Validate with leave-one-out cross-validation .
  • Database mining : Extract structural analogs from PubChem or ChEMBL to expand training datasets. Ensure consistency in experimental conditions (e.g., solubility criteria) .
  • Model interpretation : Use Shapley additive explanations (SHAP) to identify key drivers of activity, aligning results with steric/electronic theories .

Ethical & Reporting Standards

Q. What are the best practices for documenting synthetic protocols to ensure reproducibility?

Methodological Answer:

  • Detailed metadata : Report catalyst purity, solvent batch numbers, and reaction vessel geometry (e.g., round-bottom vs. microwave reactor). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Negative results inclusion : Publish failed attempts (e.g., esterification yields <50%) to guide troubleshooting. Use platforms like Zenodo for supplementary data .

Q. How should researchers address discrepancies between experimental and theoretical melting points?

Methodological Answer:

  • Polymorphism screening : Perform X-ray diffraction (XRD) to detect crystalline forms. Compare with computational predictions (e.g., Materials Studio software) .
  • Impurity profiling : Use high-resolution mass spectrometry (HRMS) to identify trace contaminants (<0.1%) affecting thermal behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.